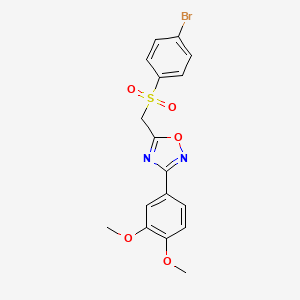![molecular formula C15H18N2O3 B2371096 N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide CAS No. 2305395-74-6](/img/structure/B2371096.png)
N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide, commonly known as MPP, is a chemical compound that has been gaining attention in scientific research due to its potential applications in the field of medicine. MPP belongs to the class of compounds known as piperidinyl propenamides, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of MPP is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in the production of pro-inflammatory cytokines. MPP has also been found to activate certain pathways that promote the survival of cells under stress conditions.
Biochemical and Physiological Effects
MPP has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory activity, MPP has been shown to have anti-cancer properties, particularly against breast and lung cancer cells. MPP has also been found to have anti-viral activity against the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPP in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of MPP is its relatively high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research on MPP. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. MPP has been found to have neuroprotective properties, which may make it a promising candidate for further study in this area. Another potential direction for research is the development of MPP analogs with improved properties, such as increased potency or reduced toxicity. Overall, MPP has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential applications.
Synthesemethoden
The synthesis of MPP involves the reaction of 3-methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde with propargylamine in the presence of a catalyst. The resulting product is then subjected to further purification to obtain pure MPP. This synthesis method has been optimized to produce high yields of MPP with excellent purity.
Wissenschaftliche Forschungsanwendungen
MPP has been extensively studied for its potential use in treating various diseases. One of the most promising applications of MPP is its anti-inflammatory activity. Studies have shown that MPP can inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammation associated with many diseases, including arthritis, asthma, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-14(18)16-11-7-8-12(13(10-11)20-2)17-9-5-4-6-15(17)19/h3,7-8,10H,1,4-6,9H2,2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQHOKMUHWGBBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C=C)N2CCCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2371013.png)
![2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2371014.png)


![N-cyclopentyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2371023.png)



![2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide](/img/structure/B2371028.png)
![6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone](/img/structure/B2371030.png)

![2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2371032.png)
![5-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2371033.png)
